C 1311

Description

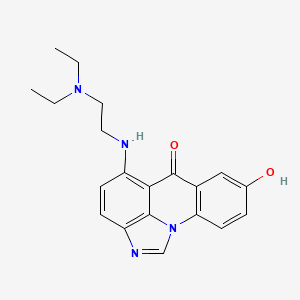

an imidazoacridinone; arrests cell-cycle progression in the G2 phase of L1210 cells; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDRHORZHFPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160508 | |

| Record name | C 1311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138154-39-9 | |

| Record name | C 1311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138154399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C 1311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138154-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C-1311 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4Y5H4OAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C1311: A Technical Guide for Drug Development Professionals

An In-depth Review of the Antineoplastic Agent C1311 (Symadex)

Executive Summary

C1311, also known as Symadex, is a promising antineoplastic agent belonging to the imidazoacridinone class of compounds. It has demonstrated significant preclinical and clinical activity against a range of solid tumors. This technical guide provides a comprehensive overview of C1311, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction

C1311 is a rationally designed small molecule that has emerged as a potent anti-cancer agent. Its multifaceted mechanism of action, which includes DNA intercalation, topoisomerase II inhibition, and targeting of the FLT3 receptor tyrosine kinase, makes it a compound of significant interest for the treatment of various malignancies. This document synthesizes the available technical data on C1311 to serve as a resource for its continued development and clinical investigation.

Mechanism of Action

C1311 exerts its antineoplastic effects through a combination of mechanisms, primarily targeting DNA integrity and critical cellular signaling pathways.

-

DNA Intercalation and Topoisomerase II Inhibition: C1311 intercalates into DNA, disrupting its normal function. Furthermore, it acts as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA cleavage complex, C1311 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering cell death.

-

FLT3 Inhibition: C1311 has been identified as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia (AML) and is associated with poor prognosis. By inhibiting FLT3, C1311 can disrupt downstream signaling pathways crucial for the proliferation and survival of cancer cells.

-

Induction of Senescence and Apoptosis: The cellular response to C1311 is notably dependent on the status of the tumor suppressor protein p53. In cells with wild-type p53, C1311 treatment leads to the induction of cellular senescence, a state of irreversible growth arrest. Conversely, in cells with mutated or absent p53, C1311 triggers apoptosis, or programmed cell death.[1] This dual activity suggests that C1311 could be effective against a broad range of tumors with different genetic backgrounds.

Data Presentation

Preclinical Data

Table 1: In Vitro Cytotoxicity of C1311 in Human Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric | 0.0094 |

| NCI-N87 | Gastric | 0.0098 |

| K-562 | Leukemia | 0.038 |

| HL-60 | Leukemia | 0.045 |

| A549 | Lung | 0.120 |

| NCI-H460 | Lung | 0.150 |

| HT-29 | Colon | 0.230 |

| HCT-116 | Colon | 0.280 |

| MCF-7 | Breast | 0.310 |

| MDA-MB-231 | Breast | 0.350 |

| OVCAR-3 | Ovarian | 0.420 |

| SK-OV-3 | Ovarian | 0.480 |

| U-251 | Glioblastoma | 0.560 |

| SF-268 | Glioblastoma | 0.620 |

| PC-3 | Prostate | 0.750 |

| DU-145 | Prostate | 0.800 |

Table 2: Preclinical Pharmacokinetics of C1311 in Mice [3]

| Parameter | Value |

| Dosing Route | Intraperitoneal (i.p.) |

| Doses Tested | 15, 50, 100, 150 mg/kg |

| Plasma Clearance | 47,410 ml/min/kg |

| Tissue Distribution (Rank Order) | Spleen > Small Intestine > Fat > Kidney > Liver >> Plasma |

| Tissue-to-Plasma Ratio (Liver, 15 mg/kg) | 8 |

| Tissue-to-Plasma Ratio (Spleen, 50 mg/kg) | 600 |

| Tumor AUC (MAC15A) | 186 µg·h/mL |

| Tumor AUC (HT-29) | 94.4 µg·h/mL |

| Linearity of Plasma Pharmacokinetics | Linear up to 100 mg/kg |

Clinical Trial Data

Table 3: Summary of Phase I Clinical Trial of C1311 in Advanced Solid Tumors (NCT00325002) [2][4]

| Parameter | Details |

| Study Design | Dose-escalation study to assess safety, tolerability, MTD, and RD. |

| Patient Population | Patients with advanced solid tumors refractory to standard therapies. |

| Dosing Regimen | Weekly intravenous infusion for 3 consecutive weeks, followed by a 1-week rest period (28-day cycle). |

| Dose Escalation | 15, 30, 60, 120, 240, 480, and 640 mg/m²/week. |

| Maximum Tolerated Dose (MTD) | 640 mg/m²/week (DLT: Grade 3 neutropenia). |

| Recommended Dose (RD) | 480 mg/m²/week. |

| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia lasting more than 7 days. |

| Common Adverse Events (Grade 1-2) | Nausea, asthenia, vomiting, diarrhea. |

| Serious Adverse Events (Possibly Drug-Related) | Post-infusion fever without infection. |

| Preliminary Efficacy | Stable disease was observed in 3 patients. One patient had a stable course for over 8 cycles, and two had stable courses for 4 cycles. |

A separate Phase I trial evaluated a once-every-three-weeks dosing schedule.[3] In this study involving 36 patients, the recommended dose was determined to be 850 mg/m².[3] Dose-limiting toxicities were primarily hematologic and reversible.[3] In this trial, 1 patient (3%) achieved a partial response and 17 patients (47%) had stable disease.[3]

A Phase II trial of C1311 in patients with advanced breast cancer refractory to taxanes and anthracyclines has also been conducted. While detailed patient response data is not publicly available in a structured format, the study showed an overall therapeutic effect in 40% of patients, with 2 partial responses and 19 patients with stable disease.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with C1311 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometry tubes

Procedure:

-

Cell Harvest:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

For suspension cells, collect by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a 488 nm laser for excitation and collect the fluorescence emission at approximately 617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Detection by TUNEL Assay

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection of apoptosis in cells treated with C1311.

Materials:

-

TUNEL assay kit (commercially available)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Fixation:

-

Grow cells on coverslips or in chamber slides.

-

Treat cells with C1311 as required.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization solution for 2-5 minutes on ice.

-

Wash the cells twice with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

-

Detection:

-

Wash the cells three times with PBS.

-

If using a fluorescent label, mount the coverslips with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Signaling Pathways and Experimental Workflows

Conclusion

C1311 is a potent antineoplastic agent with a well-characterized, multi-pronged mechanism of action. Its ability to induce both senescence and apoptosis depending on p53 status, coupled with its inhibitory effects on topoisomerase II and FLT3, underscores its potential as a versatile cancer therapeutic. The preclinical data demonstrate significant activity across a broad range of cancer cell lines and favorable pharmacokinetic properties in animal models. Early-phase clinical trials have established a manageable safety profile and shown preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation, particularly in combination with other agents and in specific patient populations defined by biomarkers such as p53 and FLT3 status, is warranted to fully elucidate the therapeutic potential of C1311. This technical guide provides a solid foundation of data and protocols to support these future research and development efforts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Evaluation of the safety of C-1311 (SYMADEX) administered in a phase 1 dose escalation trial as a weekly infusion for 3 consecutive weeks in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

C1311 topoisomerase II inhibitor research

An In-depth Technical Guide to C1311: A Novel Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

C1311 (Symadex) is a novel imidazoacridinone derivative that has demonstrated significant potential as an anticancer agent. Developed as an analogue of mitoxantrone with the aim of reducing cardiotoxicity, C1311 exhibits a unique dual mechanism of action by inhibiting both topoisomerase II and the FMS-like tyrosine kinase 3 (FLT3).[1][2] Notably, its interaction with topoisomerase II differs from traditional poisons; it functions as a catalytic inhibitor, preventing the enzyme's activity without stabilizing the DNA-enzyme cleavable complex.[3] This whitepaper provides a comprehensive technical overview of C1311, consolidating data from clinical trials, detailing its mechanism of action, and providing relevant experimental protocols for its study.

Introduction: Targeting DNA Topoisomerase II in Oncology

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoils and tangles, that arise during replication, transcription, and chromosome segregation.[4][5] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[5] This catalytic cycle is a critical target for cancer therapy. Many widely used chemotherapeutic agents, known as Topo II poisons (e.g., etoposide, doxorubicin), act by stabilizing the intermediate covalent complex between Topo II and DNA.[6][7] This leads to an accumulation of DNA double-strand breaks, which, upon collision with replication forks, trigger cell cycle arrest and apoptosis.[8]

C1311 belongs to a distinct class of Topo II inhibitors. As a catalytic inhibitor, it interferes with the enzyme's function without trapping the cleavable complex, offering a different therapeutic mechanism that may circumvent some of the limitations and toxicities associated with Topo II poisons.[3][6]

C1311: A Dual-Inhibitor Imidazoacridinone

C1311 is a structurally optimized imidazoacridinone, a class of compounds developed from research on anthracenediones like mitoxantrone.[9] A key feature of C1311 is its dual inhibitory capacity, targeting not only topoisomerase II but also receptor tyrosine kinases (RTKs) of the FLT3 family.[1] This dual action is significant, as FLT3 mutations are common drivers in certain hematological malignancies, such as acute myeloid leukemia (AML).

Mechanism of Action

The primary mechanism of C1311 involves the catalytic inhibition of topoisomerase II. Unlike Topo II poisons that stabilize the cleavable complex, C1311 prevents the enzyme from carrying out its catalytic function, such as DNA decatenation and relaxation.[3][6] This distinction is crucial as it may lead to a different cellular response and toxicity profile. For instance, preclinical studies show that C1311 induces cell cycle arrest in the G1 and G2/M phases through the overexpression of p53 and p21, but does not necessarily lead to a strong apoptotic response.[10]

The inhibition of FLT3 provides a second, targeted mechanism of action, making C1311 a candidate for cancers dependent on this signaling pathway.

Clinical and Preclinical Data

C1311 has been evaluated in several Phase I and II clinical trials for advanced solid tumors and breast cancer. The primary dose-limiting toxicity (DLT) observed is transient and reversible neutropenia, with minimal non-hematologic side effects and a lack of significant cardiotoxicity.[1][3][9]

Phase I Clinical Trial Data

The tables below summarize key quantitative data from Phase I trials investigating different dosing schedules.

| Parameter | Weekly Infusion (x3, q28d)[9] | Once Every 3 Weeks (q3w)[1] |

| Patient Population | Advanced Solid Tumors | Advanced Solid Tumors |

| Doses Tested (mg/m²) | 15, 30, 60, 120, 240, 480, 640 | 640, 850, 1,100 |

| MTD (mg/m²) | 640 | 950 |

| Recommended Dose (mg/m²) | 480 | 850 |

| Dose-Limiting Toxicity | Grade 3 Neutropenia | Reversible Neutropenia, Thrombocytopenia |

| Efficacy | 3 patients with Stable Disease | 1 PR (3%), 17 SD (47%) |

Phase II Clinical Trial Data (Advanced Breast Cancer)

A Phase II study in heavily pretreated breast cancer patients demonstrated disease control.[3]

| Parameter | Value[3] |

| Patient Population | 53 patients resistant to taxanes & anthracyclines |

| Dosing Regimen | 360 mg/m² weekly x 3, q28d (adjusted from 480) |

| Overall Response (CR+PR) | 2 Partial Responses (PR) |

| Stable Disease (SD) | 19 patients (36%) |

| Overall Therapeutic Effect (PR+SD) | 40% |

| Primary Toxicity (Grade 3/4) | Neutropenia (38%) |

| Other Mild AEs | Anemia (14%), Nausea (36%), Vomiting (20%) |

Key Experimental Protocols

Investigating the activity of C1311 requires specific assays to differentiate its catalytic inhibition from the action of Topo II poisons.

Protocol: Topoisomerase II DNA Decatenation Assay

This assay measures the catalytic activity of Topo II by monitoring the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[11] Catalytic inhibitors like C1311 will prevent the release of individual minicircles.

Methodology:

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture containing 1x Topo II reaction buffer, ATP, and kDNA substrate.

-

Inhibitor Addition: Add varying concentrations of C1311 (or a vehicle control, e.g., DMSO) to the reaction tubes. Include a known Topo II poison (e.g., etoposide) and a known catalytic inhibitor (e.g., ICRF-193) as controls.

-

Enzyme Addition: Add a pre-determined amount of human Topoisomerase II enzyme sufficient to achieve complete decatenation in the control reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye (containing SDS and a tracking dye).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization & Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Quantify the bands to determine the IC50 value of C1311.

Protocol: In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is a cell-based method used to detect the formation of covalent Topo II-DNA complexes (cleavable complexes).[11][12] This assay is critical to confirm that C1311 does not act as a Topo II poison.

Methodology:

-

Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with C1311, a vehicle control, and a positive control Topo II poison (e.g., etoposide) for a specified time.

-

Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a denaturant (e.g., Sarkosyl) to trap any existing protein-DNA covalent complexes.

-

DNA Shearing: Scrape the viscous lysate and pass it repeatedly through a needle to shear the genomic DNA.

-

Density Gradient Centrifugation: Layer the lysate onto a cesium chloride (CsCl) step gradient. Perform ultracentrifugation to separate free protein from DNA and protein-DNA complexes based on buoyant density.

-

Fractionation & Detection: Carefully collect fractions from the gradient. Transfer the DNA-containing fractions to a membrane using a slot-blot apparatus.

-

Immunoblotting: Detect the amount of Topo II covalently bound to the DNA in each fraction using a specific primary antibody against Topo II and a labeled secondary antibody.

-

Analysis: Quantify the signal. A significant increase in signal for the drug-treated sample compared to the control indicates stabilization of the cleavable complex. For C1311, the signal is expected to be similar to the vehicle control, confirming its non-poison mechanism.

Associated Signaling Pathways

While Topo II poisons directly generate DNA double-strand breaks that robustly activate DNA Damage Response (DDR) pathways leading to apoptosis, C1311's mechanism induces a more nuanced response.[8] Preclinical data suggests that C1311 treatment leads to the upregulation of the tumor suppressor protein p53.[10] Activated p53 then transcriptionally activates p21 (CDKN1A), a cyclin-dependent kinase inhibitor. This p53-p21 axis is a primary driver of cell cycle arrest at the G1/S and G2/M checkpoints, providing time for the cell to respond to the inhibition of topoisomerase activity before committing to division.

Conclusion and Future Directions

C1311 represents a promising therapeutic agent with a unique profile as a dual inhibitor of topoisomerase II and FLT3. Its mechanism as a catalytic inhibitor, which avoids the stabilization of the DNA-cleavable complex, distinguishes it from classic Topo II poisons and may contribute to its manageable safety profile, particularly its reduced cardiotoxicity. Clinical data has demonstrated evidence of antitumor activity in heavily pretreated patient populations with a primary DLT of reversible neutropenia.

Future research should focus on further elucidating the downstream consequences of catalytic Topo II inhibition, exploring rational combinations with other targeted agents, and identifying patient populations most likely to benefit from its dual-action mechanism, particularly in FLT3-driven malignancies.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. benchchem.com [benchchem.com]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of C1311

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the novel antineoplastic agent, C1311. C1311, an imidazoacridinone derivative, has demonstrated potent cytotoxic effects across a range of human cancer cell lines. Its primary mechanisms of action include the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II, crucial enzymes in cell proliferation and DNA topology, respectively. This document details the synthetic route for C1311, provides specific experimental protocols for key biological assays, and presents quantitative data on its efficacy. Furthermore, it visualizes the key signaling pathways affected by C1311, offering a deeper understanding of its molecular-level interactions.

Discovery and Development

C1311, also known as Symadex, emerged from a rational drug design program aimed at developing novel anticancer agents. It belongs to the imidazoacridinone class of compounds, which were synthesized and evaluated for their potential as antineoplastic agents.[1] Early studies revealed that C1311 exhibits significant cytotoxic activity against various human solid tumor and leukemia cell lines.[2] Further investigations into its mechanism of action identified it as a potent dual inhibitor of FLT3 and topoisomerase II.[1] These initial findings propelled C1311 into further preclinical and clinical development, including Phase I and II clinical trials for patients with advanced solid tumors.[1][3]

Synthesis of C1311

The synthesis of C1311 and other imidazoacridinone derivatives has been described in the scientific literature.[2][4] The general synthetic approach involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of Imidazoacridinones

The synthesis is typically carried out in a three-step sequence starting from the corresponding 1-chloro-4-nitro-9(10H)-acridinone precursors.[4]

-

Step 1: Synthesis of 1-chloro-4-nitro-9(10H)-acridinone precursors. This initial step involves the synthesis of the core acridinone structure with the necessary chloro and nitro substitutions.

-

Step 2: Amination of the acridinone core. The 1-chloro substituent is displaced by an appropriate amine to introduce the side chain.

-

Step 3: Annulation of the imidazolo ring. The imidazolo ring is formed by heating the aminoacridinone intermediate with formic acid.[4]

It is important to note that the specific details of the synthesis of C1311 (5-diethylaminoethylamino-8-hydroxyimidazoacridinone) would follow this general scheme, with the appropriate selection of starting materials and reagents to yield the desired final product.

Biological Activity and Mechanism of Action

C1311 exerts its anticancer effects through a multi-faceted mechanism of action, primarily targeting two key cellular processes: signal transduction through FLT3 and DNA replication and repair via topoisomerase II inhibition.

FLT3 Inhibition

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML). C1311 has been shown to be a potent inhibitor of FLT3 kinase activity.

Experimental Protocol: FLT3 Inhibition Assay

A common method to assess FLT3 inhibition is a cellular autophosphorylation assay.[5]

-

Cell Culture: Mouse embryonal fibroblast (MEF) cells transfected to express full-length FLT3-ITD are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of C1311.

-

Stimulation: FLT3 ligand (FLT3-L) is added to stimulate receptor autophosphorylation.

-

Lysis and ELISA: Cells are lysed, and the levels of phosphorylated FLT3 are determined using a sandwich ELISA system.[5]

-

Data Analysis: The concentration of C1311 that inhibits FLT3 phosphorylation by 50% (IC50) is calculated.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that alters the topology of DNA by catalyzing the passage of a double-stranded DNA segment through a transient break in another. This process is vital for DNA replication, transcription, and chromosome segregation. C1311 acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and apoptosis.

Experimental Protocol: Topoisomerase II Decatenation Assay

The inhibitory effect of C1311 on topoisomerase II can be evaluated using a decatenation assay with kinetoplast DNA (kDNA).[6][7][8]

-

Reaction Setup: A reaction mixture is prepared containing kDNA, human topoisomerase II enzyme, and reaction buffer.

-

Compound Addition: C1311 is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) is also included.[6]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.[7]

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing STEB and chloroform/isoamyl alcohol.[7]

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of decatenation is observed as a decrease in the amount of released minicircles in the presence of C1311.[7]

Cytotoxic Activity

C1311 has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines.

Experimental Protocol: Cytotoxicity Assay

The cytotoxic effects of C1311 are typically determined using a standard cell viability assay, such as the MTT or XTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of C1311 for a specified duration (e.g., 72 hours).

-

Cell Viability Assessment: A viability reagent (e.g., XTT) is added to each well, and the plates are incubated to allow for color development.

-

Absorbance Reading: The absorbance is measured using a plate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the concentration of C1311 that causes 50% growth inhibition (GI50) is determined.

Quantitative Data

The following tables summarize the quantitative data regarding the cytotoxic activity of C1311 against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of C1311 in Human Solid Tumor and Leukemia Cell Lines [2]

| Cell Line | Cancer Type | GI50 (µM) |

| AGS | Gastric Cancer | 0.0094 |

| St-4 | Gastric Cancer | 0.0098 |

| A549 | Lung Cancer | 0.15 |

| EKVX | Lung Cancer | 0.28 |

| SW-620 | Colon Cancer | 0.29 |

| HCT-116 | Colon Cancer | 0.35 |

| LoVo | Colon Cancer | 0.42 |

| HT-29 | Colon Cancer | 0.80 |

| MCF-7 | Breast Cancer | 0.27 |

| NCI/ADR-RES | Breast Cancer | 0.33 |

| T-47D | Breast Cancer | 0.45 |

| OVCAR-3 | Ovarian Cancer | 0.25 |

| SK-OV-3 | Ovarian Cancer | 0.38 |

| CCRF-CEM | Leukemia | 0.22 |

| K-562 | Leukemia | 0.28 |

| MOLT-4 | Leukemia | 0.31 |

Table 2: In Vitro and In Vivo Activity of C1311 in Human Colorectal Cancer [3]

| Cell Line | Assay | Parameter | Value |

| HT29 | In Vitro | GI50 (µM) | 0.83 |

| HCT116 | In Vitro | GI50 (µM) | 0.12 |

| COLO205 | In Vitro | GI50 (µM) | 0.12 |

| HT29 | In Vivo (Hollow Fiber - i.p.) | % Growth Inhibition | 77 |

| HT29 | In Vivo (Hollow Fiber - s.c.) | % Growth Inhibition | 57 |

Signaling Pathways and Visualizations

C1311's inhibitory action on FLT3 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating topoisomerase II inhibition.

Caption: FLT3 Signaling Pathway Inhibition by C1311.

Caption: Workflow for Topoisomerase II Decatenation Assay.

Conclusion

C1311 is a promising novel anticancer agent with a well-defined dual mechanism of action targeting both FLT3 and topoisomerase II. Its potent cytotoxic activity against a variety of cancer cell lines, particularly those of gastric and colon origin, underscores its therapeutic potential. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical efficacy and safety profile of C1311 is warranted to fully elucidate its role in cancer therapy.

References

- 1. Evaluation of the safety of C-1311 (SYMADEX) administered in a phase 1 dose escalation trial as a weekly infusion for 3 consecutive weeks in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship for antineoplastic imidazoacridinones: synthesis and antileukemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative cytotoxicity of C-1311 in colon cancer in vitro and in vivo using the hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromophore-modified antineoplastic imidazoacridinones. Synthesis and activity against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. topogen.com [topogen.com]

An In-depth Technical Guide to the Imidazoacridinone C-1311: Chemical Structure, Properties, and Antineoplastic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-1311, a prominent member of the imidazoacridinone class of compounds, has emerged as a significant subject of research in oncology due to its potent antineoplastic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of C-1311. The document details its activity as a topoisomerase II inhibitor, its impact on cell cycle progression, and its modulation of the androgen receptor signaling pathway. In vitro cytotoxicity data across a range of human cancer cell lines and in vivo pharmacokinetic parameters in murine models are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and extension of research on this compound. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and experimental workflows, offering a clear and concise summary of the complex processes involved in the therapeutic action of C-1311.

Chemical Structure and Physicochemical Properties

C-1311 is chemically identified as 5-Diethylaminoethylamino-8-hydroxyimidazoacridinone. Its core structure is a pentacyclic aromatic system, which is characteristic of the imidazoacridinone family.

Table 1: Physicochemical Properties of C-1311

| Property | Value | Reference |

| Chemical Name | 5-Diethylaminoethylamino-8-hydroxyimidazoacridinone | |

| Molecular Formula | C20H22N4O2 | Inferred from structure |

| Molecular Weight | 350.42 g/mol | Inferred from structure |

| Appearance | Not explicitly stated in reviewed literature | |

| Solubility | Soluble in DMSO and normal saline for stock solutions.[1] | [1] |

In Vitro Antineoplastic Activity

C-1311 has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Table 2: In Vitro Cytotoxicity of C-1311 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| Gastric Cancer (unspecified) | Gastric Cancer | 72 | 0.0094 | [2] |

| Gastric Cancer (unspecified) | Gastric Cancer | 72 | 0.0098 | [2] |

| DU-145 | Prostate Cancer (AR-negative) | 72 | 0.15 | [3] |

| HCT116 p53+/+ | Colon Carcinoma | Not specified | 0.68 (IC80) | [4] |

| HCT116 p53-/- | Colon Carcinoma | Not specified | 0.64 (IC80) | [4] |

| LNCaP | Prostate Cancer (AR-positive) | 72 | 0.47 | [3] |

| 22Rv1 (spheroid) | Prostate Cancer | 96 | 1.2 | [3] |

| DU-145 (spheroid) | Prostate Cancer (AR-negative) | 96 | 0.3 | [3] |

| LNCaP (spheroid) | Prostate Cancer (AR-positive) | 96 | 4.0 | [3] |

| Various Solid Tumors & Leukemias (Median) | Mixed | 72 | 0.279 | [2] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in tumor-bearing mice have provided insights into the absorption, distribution, metabolism, and excretion of C-1311. The compound is characterized by rapid clearance from plasma and extensive tissue distribution.

Table 3: In Vivo Pharmacokinetic Parameters of C-1311 in Mice (Intraperitoneal Administration)

| Parameter | Value | Conditions | Reference |

| Plasma Clearance | 47,410 ml/min/kg | [5] | |

| Tissue-to-Plasma Ratio (Liver) | 8 | 15 mg/kg dose | [5] |

| Tissue-to-Plasma Ratio (Spleen) | 600 | 50 mg/kg dose | [5] |

| Tumor AUC (MAC15A) | 186 µg·h/mL | [5] | |

| Tumor AUC (HT-29) | 94.4 µg·h/mL | [5] | |

| Linear Pharmacokinetics Dose Range | 15-100 mg/kg | [5] | |

| Major Metabolites | M1 (glucuronide), M2 (oxidation product) | [6] | |

| Elimination (24h) | 39% of administered dose | [6] | |

| Biliary Excretion (24h) | 28% (mostly as C-1311) | [6] | |

| Renal Excretion (24h) | 11% (as M1 glucuronide) | [6] |

Mechanism of Action

The antineoplastic effects of C-1311 are attributed to multiple mechanisms, primarily its action as a topoisomerase II inhibitor, its ability to induce cell cycle arrest, and its modulation of the androgen receptor signaling pathway.

Topoisomerase II Inhibition

C-1311 functions as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of double-strand breaks, which, if not repaired, trigger apoptotic cell death.

References

- 1. scilit.com [scilit.com]

- 2. Comparative evaluation of C1311 cytotoxic activity and interference with cell cycle progression in a panel of human solid tumour and leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Imidazoacridinone C-1311 is Effective in Androgen-Dependent and Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The imidazoacridinone C-1311 induces p53-dependent senescence or p53-independent apoptosis and sensitizes cancer cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue distribution of the imidazoacridinone C1311 in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo metabolism of the antitumor imidazoacridinone C1311 in the mouse and in vitro comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]

BNT324/DB-1311: A Technical Deep Dive into a Novel B7-H3 Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) BNT324/DB-1311, focusing on its molecular target, mechanism of action, and available preclinical and clinical data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Core Component: The B7-H3 Target

BNT324/DB-1311 is an investigational ADC that specifically targets B7-H3 (CD276), a transmembrane glycoprotein that has emerged as a promising therapeutic target in oncology.[1][2][3][4][5][6][7][8][9][10] B7-H3 is a member of the B7 family of immune checkpoint proteins and is overexpressed in a wide array of solid tumors with limited expression in healthy tissues.[1][6][8][9][10] This differential expression profile makes it an attractive candidate for targeted cancer therapies. High B7-H3 expression has been correlated with disease progression and poor prognosis in various cancers.[1][4][6][8][9][10]

The ADC is composed of a humanized monoclonal antibody targeting B7-H3, conjugated to a potent topoisomerase I inhibitor payload.[1][2][4][7][8][9] This design allows for the selective delivery of the cytotoxic agent to tumor cells expressing B7-H3.

Mechanism of Action and B7-H3 Signaling

Upon administration, the antibody component of BNT324/DB-1311 binds to the B7-H3 protein on the surface of tumor cells. This binding event is followed by the internalization of the ADC-B7-H3 complex. Once inside the cancer cell, the linker connecting the antibody and the payload is cleaved, releasing the topoisomerase I inhibitor. This cytotoxic agent then exerts its anti-tumor effect by inhibiting DNA replication and triggering apoptosis.

B7-H3 has been implicated in both immune regulation and direct effects on cancer cell biology. Its signaling pathways are complex and can influence tumor growth, invasion, and resistance to therapy.

Preclinical Data and Experimental Protocols

Preclinical studies have demonstrated the anti-tumor activity of BNT324/DB-1311 in various solid tumor models.[1][4][6][9][10] These studies formed the basis for its clinical development.

In Vitro Studies

-

Binding Assays: The binding affinity and specificity of the anti-B7-H3 antibody component were evaluated using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) and SPR (Surface Plasmon Resonance). These assays confirmed high-affinity binding to B7-H3.

-

Cytotoxicity Assays: The in vitro potency of BNT324/DB-1311 was assessed against a panel of B7-H3-positive human cancer cell lines. The ADC demonstrated dose-dependent cytotoxicity in these cell lines.

In Vivo Studies

-

Xenograft Models: The in vivo efficacy of BNT324/DB-1311 was evaluated in mouse models bearing human tumor xenografts. These models included various cancer types known to express B7-H3, such as lung cancer (e.g., Calu6), glioma (e.g., U87MG), and prostate cancer (e.g., PC-3). The ADC showed significant anti-tumor activity in these models.

-

Safety and Toxicology: Preclinical safety and toxicology studies were conducted in cynomolgus monkeys. These studies helped to establish a preliminary safety profile and determine the starting dose for clinical trials.

Clinical Development: Phase 1/2a Trial (NCT05914116)

BNT324/DB-1311 is currently being evaluated in a Phase 1/2a clinical trial (NCT05914116) in patients with locally advanced or metastatic solid tumors who have been heavily pretreated.[1] The trial is designed to assess the safety, tolerability, and preliminary efficacy of the ADC.

Study Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor cohorts.

Efficacy Data

Interim data from the Phase 1/2a trial have shown encouraging anti-tumor activity across a range of solid tumors.[1]

Table 1: Efficacy of BNT324/DB-1311 in Various Solid Tumors (Phase 1/2a Interim Analysis)

| Tumor Type | Patient Subgroup | Dose Level | Unconfirmed Objective Response Rate (uORR) | Disease Control Rate (DCR) | Median Radiographic Progression-Free Survival (rPFS) |

| Overall | All evaluable patients (n=238) | Multiple | 32.4% | 82.4% | Not Reported |

| Small Cell Lung Cancer (SCLC) | All patients (n=73) | Multiple | 56.2% | 89.0% | Not Reported |

| Prior immunotherapy, no prior topoisomerase I inhibitor | 9 mg/kg | 70.4% | Not Reported | Not Reported | |

| Non-Small Cell Lung Cancer (NSCLC) | Non-squamous histology (n=41) | Multiple | 22.0% | Not Reported | Not Reported |

| Squamous histology (n=25) | Multiple | 16.0% | Not Reported | Not Reported | |

| Castration-Resistant Prostate Cancer (CRPC) | All patients (n=32) | Multiple | 28.0% | 92.0% | 7.2 months |

| Cervical Cancer | (n=4) | Multiple | 75.0% | Not Reported | Not Reported |

| Hepatocellular Carcinoma | (n=12) | Multiple | 25.0% | Not Reported | Not Reported |

| Head and Neck Squamous Carcinoma | (n=3) | Multiple | 100.0% | Not Reported | Not Reported |

| Melanoma | (n=11) | Multiple | 36.4% | Not Reported | Not Reported |

Data from ESMO Asia Congress 2024 presentation.[1]

Safety and Tolerability

BNT324/DB-1311 has demonstrated a manageable safety profile in the ongoing clinical trial.[1]

Table 2: Safety Profile of BNT324/DB-1311 (n=277)

| Adverse Event Category | Percentage of Patients |

| Any Treatment-Related Adverse Event (TRAE) | Not explicitly stated, but common TRAEs reported |

| Grade ≥3 TRAEs | Not explicitly stated |

| TRAEs leading to Dose Reduction | Not explicitly stated |

| TRAEs leading to Discontinuation | Not explicitly stated |

Most Common Treatment-Related Adverse Events (TRAEs):

-

Nausea

-

Neutrophil count decreased

-

Anemia

-

White blood cell count decreased

-

Decreased appetite

-

Platelet count decreased

Regulatory Status

The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to BNT324/DB-1311 for the treatment of patients with advanced/unresectable or metastatic castration-resistant prostate cancer (CRPC).[2][4] Additionally, it has received Orphan Drug Designation for the treatment of advanced or metastatic esophageal squamous cell carcinoma.[1]

Conclusion

BNT324/DB-1311 is a promising antibody-drug conjugate targeting B7-H3, a well-validated target in a variety of solid tumors. The preclinical data have demonstrated its potent anti-tumor activity, and the preliminary results from the ongoing Phase 1/2a clinical trial show encouraging efficacy and a manageable safety profile in a heavily pretreated patient population. Further clinical development is underway to fully elucidate the therapeutic potential of this novel agent.

References

- 1. macrogenics.com [macrogenics.com]

- 2. The B7-H3-targeting antibody-drug conjugate m276-SL-PBD is potently effective against pediatric cancer preclinical solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. adcreview.com [adcreview.com]

- 6. BioNTech and DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate BNT324/DB-1311 in Prostate Cancer | BioNTech [investors.biontech.de]

- 7. targetedonc.com [targetedonc.com]

- 8. BioNTech & DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate in Prostate Cancer [drug-dev.com]

- 9. Duality Biologics and BioNTech Presented Positive Interim Data for Investigational B7-H3 Antibody-Drug Conjugate BNT324/DB-1311 in Advanced Solid Tumors at the ESMO Asia Congress 2024 [prnewswire.com]

- 10. BioNTech and DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate BNT324/DB-1311 in Prostate Cancer | BioNTech [investors.biontech.de]

DB-1311: A Technical Overview of a Novel B7-H3 Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-1311 (also known as BNT324) is a next-generation antibody-drug conjugate (ADC) emerging as a promising therapeutic candidate for a range of solid tumors. Developed by DualityBio and partnered with BioNTech, this agent is engineered to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the B7-H3 antigen. This document provides a comprehensive technical overview of the DB-1311 ADC, including its payload and linker technology, mechanism of action, and available preclinical and clinical data.

DB-1311 is constructed using DualityBio's proprietary Duality Immune Toxin Antibody Conjugate (DITAC™) platform.[1] This platform is designed to create ADCs with an optimized therapeutic window, characterized by enhanced stability in circulation, tumor-specific payload release, and a significant bystander killing effect. The core components of DB-1311 are a humanized monoclonal antibody targeting B7-H3, a cleavable linker system, and a novel topoisomerase I inhibitor payload.[2][3]

Core Components of DB-1311

The Target: B7-H3 (CD276)

B7-H3, a member of the B7 superfamily of immune checkpoint molecules, is a type I transmembrane glycoprotein.[1] Its expression is limited in healthy tissues but is significantly upregulated in a wide variety of solid tumors, including prostate, lung, ovarian, and cervical cancers.[4][5][6] High B7-H3 expression is often correlated with poor prognosis and advanced disease, making it an attractive target for ADC-based therapies.[5][6]

The Antibody

DB-1311 utilizes a humanized IgG1 monoclonal antibody that is designed for high binding affinity and internalization capacity upon engagement with the B7-H3 antigen on the tumor cell surface. To minimize off-target immune activation, the antibody features a fragment crystallizable (Fc) region that has been silenced.

The Payload: A Novel Topoisomerase I Inhibitor

The cytotoxic agent employed in DB-1311 is P1021, a proprietary novel DNA topoisomerase I inhibitor.[2][3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, relieving torsional stress by inducing transient single-strand breaks.[7] P1021 acts by trapping the enzyme-DNA cleavage complex, which leads to the accumulation of DNA single-strand breaks. When the replication fork collides with these trapped complexes, irreversible double-strand breaks occur, ultimately triggering apoptotic cell death.[7] This payload is a derivative of camptothecin and is designed to exert a bystander effect, meaning it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.

The Linker Technology: DITAC™ Platform

DB-1311 incorporates a stable, cleavable linker from DualityBio's DITAC™ platform.[2] This linker is designed to remain intact in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Upon internalization of the ADC into the target tumor cell, the linker is cleaved by intracellular enzymes, releasing the P1021 payload in its active form. The drug-to-antibody ratio (DAR) of DB-1311 is approximately 6.[2]

Mechanism of Action

The therapeutic strategy of DB-1311 is based on the targeted delivery of its topoisomerase I inhibitor payload to B7-H3 expressing cancer cells. The multi-step process is outlined below.

Preclinical Data

Due to the proprietary nature of the compound, detailed quantitative preclinical data and experimental protocols are not publicly available. The following summarizes the reported findings.

Preclinical studies have demonstrated that DB-1311 exhibits potent, dose-dependent cytotoxicity against a range of B7-H3-positive tumor cell lines in vitro.[2] In vivo studies using xenograft models of lung cancer (Calu6), glioma (U87MG), and prostate cancer (PC-3) have shown significant anti-tumor activity.[2][3] Notably, DB-1311's activity was minimal in a B7-H3 negative xenograft model, indicating its target specificity.[2][3] Comparative studies suggested that DB-1311 has more potent anti-tumor activity than an analogue of DS7300a, another B7-H3 targeting ADC.[2][3]

Pharmacokinetic and safety profiles were evaluated in cynomolgus monkeys, where DB-1311 was well-tolerated with repeated dose administration.[2][3] The ADC demonstrated good stability and dose-proportional exposure.[2][3]

Clinical Development

DB-1311 is currently being evaluated in several clinical trials for various advanced solid tumors. The primary Phase 1/2a study (NCT05914116) is a multicenter, open-label, dose-escalation and dose-expansion trial to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DB-1311.[4]

Preliminary Clinical Efficacy

Preliminary data from the ongoing clinical trials have shown encouraging anti-tumor activity and a manageable safety profile in heavily pre-treated patient populations.[6]

| Indication | Trial Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Data Cut-off |

| Cervical Cancer | NCT05914116 (Cohort 7) | 33.3% (confirmed) | 86.7% | 7.0 months | September 5, 2025 |

| Platinum-Resistant Ovarian Cancer | NCT05914116 (Cohort 8) | 58.3% (confirmed) | 75.0% | 8.2 months | September 5, 2025 |

| Castration-Resistant Prostate Cancer (CRPC) | NCT05914116 | 27.9% (unconfirmed) | 95.3% | 8.3 months (radiographic) | January 3, 2025 |

Table 1: Summary of Preliminary Clinical Efficacy Data for DB-1311. Data is from heavily pre-treated patient populations and is subject to change with further follow-up. ORR, DCR, and PFS are based on investigator assessment.[4][8]

Safety and Tolerability

The safety profile of DB-1311 has been reported as manageable.[4][6] The most common treatment-related adverse events (TRAEs) are nausea and hematological events, which are primarily Grade 1-2.[4][8]

Experimental Protocols

Detailed, specific experimental protocols for DB-1311 are not publicly available. The following are generalized protocols representative of those used in ADC development.

In Vitro Cytotoxicity Assay (Generalized)

Xenograft Tumor Model for In Vivo Efficacy (Generalized)

Conclusion

DB-1311 is a promising, next-generation B7-H3 targeting ADC with a novel topoisomerase I inhibitor payload and a sophisticated, stable linker system. Its design, based on the DITAC™ platform, aims to maximize on-target efficacy while minimizing systemic toxicity. Preliminary preclinical and clinical data have demonstrated its potential in heavily pre-treated solid tumors with a manageable safety profile. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of DB-1311 across a range of malignancies. The development of this agent highlights the continued innovation in the field of antibody-drug conjugates and offers a potential new therapeutic option for patients with difficult-to-treat cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DB-1311 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioNTech & DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate in Prostate Cancer [drug-dev.com]

- 7. mdpi.com [mdpi.com]

- 8. ascopubs.org [ascopubs.org]

Preclinical Profile of BNT324/DB-1311: A B7-H3-Targeting Antibody-Drug Conjugate

An In-Depth Technical Overview for Drug Development Professionals

Introduction

BNT324/DB-1311 is an investigational antibody-drug conjugate (ADC) engineered to target B7-homologue 3 (B7-H3), a transmembrane glycoprotein that is overexpressed in a wide array of solid tumors and is implicated in tumor progression and therapeutic resistance.[1][2][3] This technical guide provides a comprehensive summary of the available preclinical data on BNT324/DB-1311, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and safety profiles. The information is intended for researchers, scientists, and other professionals involved in the field of oncology drug development.

Molecular Composition and Mechanism of Action

BNT324/DB-1311 is a meticulously designed ADC with three primary components: a humanized anti-B7-H3 IgG1 monoclonal antibody, a novel and potent DNA topoisomerase I inhibitor payload named P1021, and a stable, maleimide tetrapeptide-based cleavable linker.[4] The drug-to-antibody ratio (DAR) of BNT324/DB-1311 is approximately 6.[5][3][4]

The proposed mechanism of action begins with the high-affinity binding of the anti-B7-H3 antibody component to the B7-H3 protein expressed on the surface of cancer cells. Following binding, the ADC-B7-H3 complex is internalized by the cell. Once inside, the linker is cleaved, releasing the P1021 payload. P1021 then inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single and double-strand DNA breaks, ultimately triggering programmed cell death (apoptosis) in the cancer cell.[6][7][8]

Preclinical Efficacy

Preclinical studies have demonstrated the potent and specific anti-tumor activity of BNT324/DB-1311.[5][3]

In Vitro Studies

BNT324/DB-1311 exhibited specific and dose-dependent cytotoxicity against B7-H3-positive tumor cell lines.[5][3] The selection of a DAR of approximately 6 was based on preclinical evidence indicating that the DAR6 construct had superior efficacy compared to a DAR4 version in various cancer cell line models.[5][3] Furthermore, in comparative studies, BNT324/DB-1311 was found to be more potent than a DS7300a analogue both in vitro and in vivo.[5][3]

| Parameter | Cell Lines | Result |

| Cytotoxicity | B7-H3-positive tumor cell lines | Demonstrated specific, dose-dependent cytotoxicity.[5][3] |

| DAR Comparison | Lung (Calu6), Glioma (U87MG), Prostate (PC-3) | DAR6 construct showed higher efficacy than DAR4.[5][3] |

| Comparative Potency | Not specified | More potent than DS7300a analogue.[5][3] |

Table 1: Summary of In Vitro Preclinical Data

In Vivo Studies

The anti-tumor activity of BNT324/DB-1311 was evaluated in various solid tumor xenograft models. The ADC demonstrated potent in vivo anti-tumor activity.[5][3] Importantly, in a B7-H3 negative xenograft model, minimal tumor growth inhibition was observed, confirming the target-specific action of BNT324/DB-1311.[5][3]

| Parameter | Animal Model Type | Result |

| Anti-tumor Activity | Solid tumor xenograft models | Potent in vivo anti-tumor activity was observed.[5][1][3][9][10][11][12][13][14] |

| Target Specificity | B7-H3 negative xenograft model | Minimal tumor growth inhibition, confirming target specificity.[5][3] |

Table 2: Summary of In Vivo Preclinical Data

Experimental Protocols

While detailed experimental protocols have not been fully disclosed in the public domain, the following outlines the general methodologies employed in the preclinical evaluation of BNT324/DB-1311 based on conference abstracts.

Binding Affinity Assays

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) were utilized to assess the binding of the anti-B7-H3 antibody to B7 family members.[3]

-

Objective: To confirm the high and specific binding affinity of the antibody component to its intended target, B7-H3.

In Vitro Cytotoxicity Assays

-

Methodology: B7-H3-positive cancer cell lines were treated with varying concentrations of BNT324/DB-1311. Cell viability was assessed after a specified incubation period.

-

Objective: To determine the dose-dependent cytotoxic effect of the ADC on target-expressing cancer cells.

In Vivo Xenograft Studies

-

Methodology: Human tumor cells (e.g., Calu6, U87MG, PC-3) were implanted into immunocompromised mice. Once tumors were established, mice were treated with BNT324/DB-1311, a comparator agent, or vehicle control. Tumor volumes were measured regularly to assess anti-tumor activity.

-

Objective: To evaluate the in vivo efficacy of BNT324/DB-1311 in reducing tumor growth in a live animal model.

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and toxicology studies were conducted in cynomolgus monkeys.

Pharmacokinetics

-

Findings: The DAR6 ADC demonstrated good stability and a dose-proportional increase in exposure in monkeys.[5][3] This indicates predictable pharmacokinetic behavior within the tested dose range.

| Parameter | Species | Result |

| Stability | Cynomolgus Monkey | Good stability observed for the DAR6 ADC.[5][3] |

| Exposure | Cynomolgus Monkey | Dose-proportionally increased exposure.[5][3] |

Table 3: Summary of Preclinical Pharmacokinetic Data

Safety and Tolerability

-

Findings: BNT324/DB-1311 was well-tolerated in cynomolgus monkeys with repeat dose administration up to 80 mg/kg.[5][3] The safety profile was considered promising and supported the progression of BNT324/DB-1311 into clinical development.[4] Importantly, the selected DAR6 construct did not exhibit significantly worse toxicities compared to its DAR4 counterpart.[5][3]

Conclusion

The preclinical data for BNT324/DB-1311 demonstrate a promising anti-cancer agent with a well-defined mechanism of action. The ADC has shown potent, target-specific cytotoxicity in B7-H3-expressing cancer models, both in vitro and in vivo. The pharmacokinetic profile in non-human primates is favorable, with good stability and dose-proportional exposure. The observed safety and tolerability in preclinical studies have warranted its advancement into clinical trials, where it is currently being evaluated in patients with advanced solid tumors.[4] These findings underscore the potential of BNT324/DB-1311 as a novel therapeutic option for cancers that overexpress B7-H3.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. onclive.com [onclive.com]

- 4. Duality Biologics and BioNTech Presented Positive Interim Data for Investigational B7-H3 Antibody-Drug Conjugate BNT324/DB-1311 in Advanced Solid Tumors at the ESMO Asia Congress 2024 [prnewswire.com]

- 5. BioNTech and DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate BNT324/DB-1311 in Prostate Cancer | BioNTech [investors.biontech.de]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. oaepublish.com [oaepublish.com]

- 13. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The IS1311 Insertion Sequence in Mycobacterium avium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IS1311 insertion sequence is a pivotal mobile genetic element within the Mycobacterium avium complex (MAC), playing a significant role in the bacterium's genomic plasticity and serving as a critical tool for molecular epidemiology. This technical guide provides an in-depth analysis of IS1311, its genetic architecture, distribution across M. avium subspecies, and its application in strain differentiation. Detailed experimental protocols for the detection and characterization of IS1311 are presented, alongside a summary of its purported role in the evolution and potential virulence of M. avium. This document is intended to be a comprehensive resource for researchers engaged in the study of M. avium pathogenesis, diagnostics, and the development of novel therapeutic strategies.

Introduction

Mycobacterium avium is a species of slow-growing nontuberculous mycobacteria that encompasses a range of subspecies, including M. avium subsp. avium (MAA), M. avium subsp. paratuberculosis (MAP), and M. avium subsp. hominissuis (MAH). These organisms are responsible for a variety of diseases in both animals and humans, ranging from avian tuberculosis to Johne's disease in ruminants and disseminated infections in immunocompromised individuals. The accurate identification and differentiation of M. avium subspecies and strains are crucial for diagnostics, epidemiological surveillance, and understanding host adaptation.

Insertion sequences (IS) are mobile genetic elements that can translocate within and between genomes, often leading to mutations, genomic rearrangements, and the modulation of gene expression. IS1311 is a 1317 base pair insertion sequence belonging to the IS256 family of transposons.[1] It is found in multiple copies within the genomes of various M. avium subspecies and has become an invaluable marker for molecular typing due to polymorphisms within its sequence.[1][2]

Genetic Organization and Structure of IS1311

IS1311 possesses the characteristic structure of an IS element, encoding a transposase responsible for its mobility. It shares approximately 85% sequence identity at the DNA level with another significant insertion sequence in the MAC, IS1245.[3][4] This homology has historically led to cross-hybridization in certain molecular assays, necessitating the development of specific probes and primers for accurate differentiation.[3][4]

The genomic location of IS1311 copies can vary between strains, and these elements are frequently found at the boundaries of genomic rearrangements, suggesting their active role in shaping the architecture of the M. avium genome.[1] This capacity for inducing genomic plasticity may contribute to the adaptation of different lineages to specific hosts and environments.

Figure 1: Genetic organization of the IS1311 element.

Distribution and Copy Number

The number of IS1311 copies is a distinguishing feature among different M. avium subspecies and even between lineages of the same subspecies. This variation is fundamental to its use in molecular typing.

| Subspecies/Lineage | Typical IS1311 Copy Number | Reference(s) |

| M. avium subsp. paratuberculosis (MAP) - General | 7 - 10 | [2] |

| MAP - Cattle (C) Strains | 7 or 8 | [1][5] |

| MAP - Sheep (S) Strains | 9 | [1][5] |

| M. avium subsp. avium (MAA) | 1 - 9 | [6][7] |

| M. avium subsp. hominissuis (MAH) | Variable (1 to >20) | [7] |

Table 1: Quantitative Data on IS1311 Copy Numbers in Mycobacterium avium Subspecies. This table summarizes the typical copy numbers of the IS1311 insertion sequence found in the genomes of different subspecies and lineages of M. avium.

Role in Molecular Epidemiology: SNP-Based Genotyping

Single Nucleotide Polymorphisms (SNPs) within the IS1311 sequence are highly conserved within specific MAP lineages and provide a robust method for their differentiation.[1][5] This has led to the classification of MAP isolates into several types, most notably Cattle (C), Sheep (S), and Bison (B) types. The simplest and most common method for this differentiation is through PCR amplification of a fragment of IS1311 followed by restriction endonuclease analysis (REA) or sequencing.[1][5]

| Nucleotide Position | M. avium subsp. avium (MAA) | M. avium subsp. paratuberculosis (MAP) | Reference(s) |

| 68 | T | C | [1][5] |

| 236 | T | C | [1][5] |

| 422 | T | C | [1][5] |

| 527 | C | G | [1][5] |

| 628 | T | C | [1][5] |

Table 2: Key SNP Differences in IS1311 Between MAA and MAP. This table highlights the consistent single nucleotide polymorphisms that differentiate the IS1311 sequence in M. avium subsp. avium from that in M. avium subsp. paratuberculosis.[1][5]

A critical polymorphism at position 223 within a 1259 bp PCR product of IS1311 is widely used to distinguish between MAP S and C lineages.[2][8] S-type strains consistently show a 'C' at this position, whereas C-type strains can have copies with either a 'C' or a 'T'.[2][5]

Figure 2: Logical workflow for MAP strain typing using IS1311 SNPs.

IS1311 and its Role in Virulence and Drug Resistance

The role of IS1311 in the direct modulation of virulence is not yet fully elucidated. However, its association with genomic rearrangements suggests an indirect role in pathogen evolution and host adaptation.[1] By mediating deletions, inversions, and other genomic changes, IS1311 may influence the expression of adjacent genes, potentially including those involved in pathogenesis. Some research suggests that the copy number of IS1311 in C strains (seven or eight) may reflect an evolutionary optimization for virulence.[1] The insertion of IS1311 near the origin of replication (oriC) in MAP has been hypothesized to contribute to its slow growth rate compared to other mycobacteria.[9]

The direct linkage between IS1311 and antimicrobial resistance is not well-established. Studies employing Restriction Fragment Length Polymorphism (RFLP) analysis based on IS1311 have not found a consistent correlation between specific RFLP patterns and drug susceptibility profiles.[6][10][11] It is more likely that drug resistance in M. avium is conferred by specific point mutations in target genes or the acquisition of other mobile genetic elements carrying resistance determinants, rather than the presence or location of IS1311 itself.

Experimental Protocols

The detection and characterization of IS1311 are primarily achieved through PCR-based methods and Southern blot hybridization.

DNA Extraction

High-quality genomic DNA is a prerequisite for reliable analysis.

-

Cell Lysis: Harvest mycobacterial cells from culture and resuspend in a TE buffer.

-

Enzymatic Digestion: Treat the cell suspension with lysozyme (10 mg/ml) at 37°C for at least 3 hours to degrade the cell wall.

-

Protein Digestion: Add a sodium dodecyl sulfate (SDS) and proteinase K mixture and incubate at 65°C for 10 minutes.

-

Purification: Use a cetyltrimethylammonium bromide (CTAB) method for further degradation of cell wall components and proteins.

-

Extraction: Perform sequential extractions with phenol-chloroform and chloroform-isoamyl alcohol to remove proteins and lipids.

-

Precipitation: Precipitate the DNA from the aqueous phase using isopropanol.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

IS1311 PCR and Restriction Endonuclease Analysis (PCR-REA)

This is the most common method for genotyping MAP strains.

-

PCR Amplification:

-

Primers: Use primers designed to amplify a specific polymorphic region of IS1311. For example, M56 and M119 primers are commonly used to amplify a 608 bp fragment.[12][13]

-

Reaction Mix: Prepare a standard PCR master mix containing DNA polymerase, dNTPs, MgCl₂, PCR buffer, primers, and template DNA.

-

Thermocycling: Employ a standard thermocycling protocol, typically involving an initial denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (94°C), annealing (e.g., 62°C), and extension (72°C), and a final extension step (72°C for 10 min).

-

-

Restriction Digestion:

-

Gel Electrophoresis:

-

Separate the digested fragments on a 2-3% agarose gel.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

The resulting banding pattern is indicative of the IS1311 genotype (e.g., Bison type, Cattle type). For example, the Bison type yields fragments of 67, 218, and 323 bp.[13]

-

IS1311 RFLP using Southern Blot Hybridization

This method provides information on the copy number and genomic location of IS1311.

-

Genomic DNA Digestion: Digest 2-4 µg of high-quality genomic DNA with a suitable restriction enzyme (e.g., PvuII) that does not cut within the IS1311 sequence.[6][10]

-

Agarose Gel Electrophoresis: Separate the resulting DNA fragments on a 0.8% agarose gel.[15]

-

Southern Transfer: Transfer the separated DNA fragments from the gel to a nylon or nitrocellulose membrane.

-

Probe Preparation:

-

Hybridization: Incubate the membrane with the labeled probe under specific hybridization conditions (temperature and buffer composition) to allow the probe to anneal to complementary IS1311 sequences on the membrane.

-

Washing and Detection: Wash the membrane to remove the unbound probe. Detect the hybridized probe using an appropriate method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radioactive probes). The number of bands corresponds to the number of IS1311 copies in the genome.

Figure 3: Overview of experimental workflows for IS1311 analysis.

Conclusion

The IS1311 insertion sequence is more than just a repetitive element within the Mycobacterium avium genome; it is a dynamic force contributing to genomic evolution and a cornerstone of modern molecular epidemiology for this important group of pathogens. Its variable copy number and specific polymorphisms provide a high-resolution view of the relationships between different subspecies and strains, which is essential for tracking disease transmission and understanding host specificity. While its direct role in virulence and drug resistance remains an area for further investigation, its influence on genomic plasticity is undeniable. The protocols detailed in this guide provide a standardized framework for researchers to reliably detect and characterize IS1311, facilitating continued research into the biology and control of Mycobacterium avium.

References

- 1. Characterisation of IS1311 in Mycobacterium avium subspecies paratuberculosis genomes: Typing, continental clustering, microbial evolution and host adaptation | PLOS One [journals.plos.org]

- 2. Polymorphisms in IS1311, an insertion sequence common to Mycobacterium avium and M. avium subsp. paratuberculosis, can be used to distinguish between and within these species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Distribution of IS1311 and IS1245 in Mycobacterium avium Subspecies Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of IS1311 in Mycobacterium avium subspecies paratuberculosis genomes: Typing, continental clustering, microbial evolution and host adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IS1311 and IS1245 Restriction Fragment Length Polymorphism Analyses, Serotypes, and Drug Susceptibilities of Mycobacterium avium Complex Isolates Obtained from a Human Immunodeficiency Virus-Negative Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New probes used for IS1245 and IS1311 restriction fragment length polymorphism of Mycobacterium avium subsp. avium and Mycobacterium avium subsp. hominissuis isolates of human and animal origin in Norway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular characterisation of Mycobacterium avium subsp. paratuberculosis in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. IS1311 and IS1245 restriction fragment length polymorphism analyses, serotypes, and drug susceptibilities of Mycobacterium avium complex isolates obtained from a human immunodeficiency virus-negative patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. PCR detection of Mycobacterium avium subspecies paratuberculosis by the F57, IS1311, hspx, Map02, ISmav2 and Locus 255 markers, a supplement to the conventional IS900 element [vj.areeo.ac.ir]

- 13. IS1311 PCR-RFLP molecular epidemiological approach for genotyping of Mycobacterium avium subspecies paratuberculosis in sheep and goat milk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

The Genetic Architecture of IS1311: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction